molecular formula C28H24N4O6S B2653118 3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid CAS No. 892381-72-5

3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid

Cat. No. B2653118
M. Wt: 544.58
InChI Key: SSBCLZXCGLDUOY-UHFFFAOYSA-N
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Description

This would typically involve a brief overview of the compound, including its molecular formula, molecular weight, and any known uses or applications.



Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Biological Activity

One study presents the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid, highlighting significant anticancer activity in vitro and in vivo. The novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reaction is a critical step in their synthesis process, suggesting the importance of such structural motifs in pharmaceutical applications (Su et al., 1986).

Another research effort focuses on the utility of activated nitriles for synthesizing new heterocyclic compounds, including 4-(2-cyanoacetamido)benzoic acid derivatives. This study underscores the versatility of nitrile activation in constructing complex molecular architectures potentially relevant to the synthesis of compounds with similar structural features to the one (Fadda et al., 2012).

Heterocyclic Synthesis

The creation of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d]pyrimidine from specific reactions showcases the synthesis route for complex heterocyclic systems. This method could be relevant to developing compounds with the specified chemical structure, illustrating the synthetic versatility of pyrano[2,3-d]pyrimidine derivatives (Elian et al., 2014).

Medicinal Chemistry Applications

A study on the synthesis and antimicrobial activity of 7 alpha-methoxypyrimidinyl-ureidocephalosporins reveals the broad antimicrobial activity of these compounds. Although not directly related, this study highlights the potential of pyrimidine derivatives in developing new antimicrobial agents, which could be extrapolated to the applications of structurally similar compounds (Maier et al., 1986).

Safety And Hazards

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Future Directions

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Please note that the above is a general guide and the specific details would vary depending on the particular compound . For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they often have subscriptions to scientific journals and databases that you could use. Alternatively, there are also many online resources available, such as PubChem, ChemSpider, and the Royal Society of Chemistry’s ChemSpider database. These resources contain a wealth of information on a wide variety of chemical compounds. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

3-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O6S/c1-15-24-21(18(13-33)12-29-15)11-22-26(38-24)31-25(16-5-4-8-20(10-16)37-2)32-27(22)39-14-23(34)30-19-7-3-6-17(9-19)28(35)36/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)(H,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBCLZXCGLDUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC=CC(=C5)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid

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